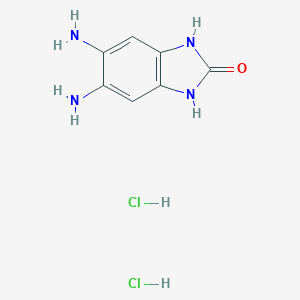

5,6-Diamino-2-hydroxybenzimidazole dihydrochloride

Description

5,6-Diamino-2-hydroxybenzimidazole dihydrochloride (CAS: 42815-81-6) is a fluorometric labeling reagent widely used for detecting aldehydes. Its molecular formula is C₇H₁₀Cl₂N₄O, and it features a benzimidazole core substituted with amino (-NH₂) and hydroxyl (-OH) groups, which enhance nucleophilicity and reaction kinetics with aldehyde groups . The dihydrochloride salt form improves solubility in polar solvents (e.g., water, methanol), facilitating efficient labeling processes in analytical chemistry . Key suppliers include Santa Cruz Biotechnology (sc-217251, 25 mg for $320.00) and TRC (TRC-D416340) .

Properties

IUPAC Name |

5,6-diamino-1,3-dihydrobenzimidazol-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O.2ClH/c8-3-1-5-6(2-4(3)9)11-7(12)10-5;;/h1-2H,8-9H2,(H2,10,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKDIIREFHOETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1NC(=O)N2)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-2-hydroxybenzimidazole dihydrochloride typically involves the reaction of 2-hydroxybenzimidazole with suitable amination reagents under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-2-hydroxybenzimidazole dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted benzimidazole derivatives .

Scientific Research Applications

Chemistry: Fluorometric Labeling Reagent

DHB is primarily used as a fluorometric labeling reagent . It reacts with aldehydes to form fluorescent imidazole derivatives, which are crucial for visualizing and quantifying biomolecules in various assays.

Advantages :

- High sensitivity and specificity in detecting target molecules.

- Ability to label proteins and carbohydrates effectively.

Limitations :

- Potential interference from other fluorescent compounds in complex biological samples.

Biological Applications

In biological research, DHB is employed in biochemical assays to study enzyme activities and protein interactions. Its ability to label biomolecules enhances the understanding of cellular processes.

Case Study :

A study demonstrated the use of DHB in tracking protein interactions within live cells, providing insights into cellular signaling pathways .

Medical Research

DHB is investigated for its potential therapeutic properties. Its structural features suggest possible interactions with biological macromolecules, which may lead to applications in drug development.

Anticancer Activity :

Research indicates that compounds related to benzimidazoles exhibit anticancer properties by inhibiting DNA topoisomerases, which are essential for cancer cell proliferation . DHB's role as an intermediate in synthesizing such compounds could be pivotal in developing new anticancer agents.

Industrial Applications

DHB is also utilized in the production of dyes and pigments due to its chemical stability and reactivity. Its derivatives serve as intermediates in synthesizing various organic pigments that are heat-resistant and have excellent lightfastness .

Mechanism of Action

The mechanism of action of 5,6-Diamino-2-hydroxybenzimidazole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved include enzyme inhibition and modulation of protein-protein interactions .

Comparison with Similar Compounds

5,6-Diaminoindazole (CAS: 7404-68-4)

- Structural Differences: Lacks the hydroxyl group and benzimidazole ring fusion present in 5,6-diamino-2-hydroxybenzimidazole. Instead, it features an indazole core.

- Reactivity : Reacts with aldehydes to form fluorescent derivatives but lacks the hydroxyl group, which may reduce hydrogen-bonding interactions and stability of the imine product .

5,6-Dichloro-1H-benzo[d]imidazole-2-thiol (CAS: 4887-82-5)

- Structural Differences : Substituted with chlorine atoms at positions 5 and 6 and a thiol (-SH) group at position 2.

- Reactivity: The thiol group enables participation in disulfide bond formation or metal chelation, contrasting with the aldehyde-specific reactivity of 5,6-diamino-2-hydroxybenzimidazole .

- Applications : Primarily used in coordination chemistry and catalysis rather than fluorescent labeling .

Brominated and Nitro-Substituted Benzimidazoles

- Examples :

- 6-(Benzo[d][1,3]dioxol-5-yloxy)-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-5-fluoro-1H-benzo[d]imidazole (4e)

- 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)-1H-benzo[d]imidazole (4f)

- Structural Differences : Feature bulky substituents (e.g., bromo, nitro, benzodioxol) that sterically hinder aldehyde interactions.

Data Table: Comparative Analysis of Key Compounds

Key Research Findings

Enhanced Nucleophilicity: The amino and hydroxyl groups in this compound promote rapid aldehyde binding, outperforming non-hydroxylated analogs like 5,6-diaminoindazole .

Solubility Advantage: The dihydrochloride salt form enables aqueous compatibility, unlike neutral or non-salt analogs that require organic solvents .

Selective Fluorescence: Fluorescence intensity is higher in 5,6-diamino-2-hydroxybenzimidazole derivatives compared to dichloro or nitro-substituted benzimidazoles, which lack electron-donating groups .

Biological Activity

5,6-Diamino-2-hydroxybenzimidazole dihydrochloride (DAHBD) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological mechanisms, therapeutic potentials, and comparative studies with similar compounds.

Chemical Structure and Properties

DAHBD has a molecular formula of CHNO·2HCl and a molecular weight of 164.16 g/mol. Its structure features dual amino groups and a hydroxyl group, which confer unique reactivity and binding properties, making it suitable for various biochemical applications.

| Property | Value |

|---|---|

| Molecular Formula | CHNO·2HCl |

| Molecular Weight | 164.16 g/mol |

| Solubility | Soluble in water |

| pH (solution) | 3-5 |

DAHBD interacts with specific molecular targets, primarily through enzyme inhibition and modulation of protein-protein interactions. It can bind to active sites on enzymes, altering their functionality. This mechanism is crucial for its potential therapeutic applications, particularly in biochemical assays that study enzyme activities and protein interactions.

Antioxidant Properties

Studies have suggested that DAHBD exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cellular systems. The compound's ability to scavenge free radicals has been documented, enhancing its potential as a therapeutic agent in conditions characterized by oxidative damage.

Antimicrobial Effects

Preliminary research indicates that DAHBD may possess antimicrobial properties. While specific studies detailing these interactions remain limited, its structural features suggest it could interact with biological macromolecules such as proteins and nucleic acids, potentially leading to antimicrobial activity.

Enzyme Inhibition

DAHBD has been employed in various biochemical assays to investigate its effects on enzyme activities. It has shown promise as an inhibitor of certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders .

Comparative Analysis with Similar Compounds

To understand the uniqueness of DAHBD, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 5-Amino-2-hydroxybenzimidazole | Similar core structure | Lacks the second amino group |

| 2-Hydroxybenzimidazole | Core structure | Does not contain amino groups |

| 4-Amino-3-hydroxybenzoic acid | Related aromatic system | Contains a carboxylic acid group |

DAHBD's dual amino and hydroxyl functionalities enhance its reactivity compared to these similar compounds. Its application as a fluorometric labeling reagent further distinguishes it within this class of compounds .

Case Studies

- Enzyme Interaction Studies : Research conducted on DAHBD demonstrated significant inhibition of certain enzymes involved in metabolic pathways. For instance, DAHBD was shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, indicating its potential use in cancer therapeutics .

- Antioxidant Activity Assessment : A study evaluating the antioxidant capacity of DAHBD reported an IC50 value indicating effective scavenging of reactive oxygen species (ROS). This suggests its potential utility in preventing cellular damage associated with oxidative stress-related diseases .

- Antimicrobial Testing : Preliminary tests have indicated that DAHBD exhibits activity against specific bacterial strains, although further studies are needed to elucidate the full extent of its antimicrobial properties and mechanisms .

Q & A

Basic Research Questions

Q. What solvents and storage conditions are recommended for handling 5,6-Diamino-2-hydroxybenzimidazole dihydrochloride?

- Answer : The compound is soluble in DMSO and water, making these solvents ideal for preparing stock solutions. For long-term stability, store the solid at -20°C. Aliquot stock solutions to avoid repeated freeze-thaw cycles, which may degrade the compound. Ensure solutions are filtered (0.2 µm) to remove particulates before use in cell-based assays .

Q. Which analytical methods confirm the purity and identity of this compound?

- Answer :

- TLC : Use a C18 plate with methanol:water (9:1) as the mobile phase; visualize with KMnO₄ staining (Rf = 0.50) .

- 1H NMR : Dissolve in DMSO-d₆ and compare peaks to reference spectra for structural confirmation .

- Elemental Analysis : Validate composition via carbon, hydrogen, and nitrogen (CHN) analysis to confirm stoichiometry.

Q. What is the synthetic route for this compound?

- Answer : The compound is synthesized by reacting substituted o-phenylenediamine derivatives with carbon disulfide (CS₂) under basic conditions (e.g., KOH), followed by cyclization. For example:

- React 4-methoxy-o-phenylenediamine with CS₂ in methanol/water to form a mercaptobenzimidazole intermediate.

- Purify via recrystallization and confirm using TLC/NMR .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound?

- Answer : Key parameters include:

- Temperature : Maintain 120°C under nitrogen to prevent oxidation .

- Catalysts : Use sodium metabisulfite to enhance cyclization efficiency .

- Molar Ratios : Optimize diamine-to-CS₂ ratio (e.g., 1:1.2) to minimize unreacted precursors.

- Table : Comparison of yields under varying conditions:

| Reaction Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|

| 18 | 120 | 84 |

| 24 | 100 | 72 |

Q. How do researchers resolve contradictions in apoptosis assay data involving this compound?

- Answer : Conflicting results may arise from:

- Purity Issues : Re-analyze compound purity via TLC/NMR; impurities may interfere with assays .

- Cell Line Variability : Test across multiple cell lines (e.g., HeLa, Jurkat) to identify context-dependent effects.

- Assay Validation : Use orthogonal apoptosis markers (e.g., Annexin V, caspase-3 activation, and DNA fragmentation) .

Q. What mechanistic insights explain the compound’s role in tumor suppression?

- Answer : The benzimidazole core may interact with:

- Kinase Pathways : Inhibit pro-survival kinases (e.g., AKT) via competitive binding at ATP sites.

- DNA Repair Mechanisms : Intercalate into DNA, inducing replication stress and p53 activation .

Q. How does the dihydrochloride salt form impact bioavailability compared to hydrochloride salts?

- Answer : The dihydrochloride form increases water solubility due to two chloride ions per molecule, enhancing dissolution in physiological buffers. Compare bioavailability via:

- Solubility Assays : Measure solubility in PBS (pH 7.4) vs. HCl-adjusted solutions.

- Stability Tests : Monitor degradation under simulated gastric fluid (pH 2.0) .

Methodological Considerations

Q. What strategies prevent side reactions during synthesis?

- Answer :

- pH Control : Maintain alkaline conditions (pH >10) to favor cyclization over oxidation.

- By-Product Monitoring : Use TLC to detect intermediates (e.g., thiourea derivatives) and adjust reaction time .

Q. How to design dose-response studies for in vitro apoptosis assays?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.